[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-
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Overview
Description
3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol is an organic compound known for its significant antioxidant properties. It is a white crystalline solid with a faint aromatic odor. This compound is widely used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol typically involves the reaction of 2,4,6-tri-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired biphenyl compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts such as aluminum chloride to facilitate the Friedel-Crafts reaction .
Chemical Reactions Analysis
Types of Reactions
3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl hydroquinones.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the production of stabilizers for plastics, rubber, and other materials.
Mechanism of Action
The antioxidant properties of 3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol are attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxyl radical formed during the process .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol
- 3,5-Di-tert-butylcatechol
- 3,3’,5,5’-Tetra-tert-butyldiphenoquinone
Uniqueness
Compared to similar compounds, 3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol exhibits superior thermal stability and antioxidant properties. Its unique structure, with bulky tert-butyl groups, provides steric hindrance that enhances its effectiveness as an antioxidant .
Properties
CAS No. |
6390-59-6 |
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Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(19(23)17(11-13)21(3,4)5)16-10-14(2)12-18(20(16)24)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI Key |
AEDJUGFTXGHBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origin of Product |
United States |
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